molecular formula C20H14N2 B087749 6,13-Dihydrodibenzo(b,i)phenazine CAS No. 10350-06-8

6,13-Dihydrodibenzo(b,i)phenazine

Cat. No. B087749
CAS RN: 10350-06-8
M. Wt: 282.3 g/mol
InChI Key: WEZBHKGNUIINBQ-UHFFFAOYSA-N
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Description

6,13-Dihydrodibenzo(b,i)phenazine is a chemical compound with the formula C20H14N2 . It is also known by other names such as Dibenzo[b,i]phenazine,6,13-dihydro-;6,13-Dihydrodibenzo[b,i]phenazine;NSC 155177;6,13-Dihydro-6,13-diazapentacene .


Molecular Structure Analysis

The molecular weight of 6,13-Dihydrodibenzo(b,i)phenazine is approximately 282.34 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 282.115698455 and the mono-isotopic mass is also 282.115698455 .


Physical And Chemical Properties Analysis

6,13-Dihydrodibenzo(b,i)phenazine has a density of 1.2±0.1 g/cm3 . Its boiling point is 544.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 91.6±0.3 cm3 . It has a topological polar surface area of 24.1 and a complexity of 335 .

Scientific Research Applications

  • Modular Synthesis for Substituted Derivatives : A study by Li et al. (2020) presented a modular synthetic approach for (C-10 to C-13)-substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine derivatives. This method allows for predictable and programmable aromatic substitution to achieve synthetically useful yields, indicating potential in synthetic chemistry applications (Li et al., 2020).

  • Excited-State Planarization Studies : Chen et al. (2017) explored the excited-state planarization of N,N'-disubstituted dihydrodibenzo[a,c]phenazines. They observed drastic chain-length dependent emissions, highlighting the potential of these compounds in fundamental studies and applications like molecular electronics and photonics (Chen et al., 2017).

  • Photopolymerization Catalysts : Dibenzo[a,c]phenazine derivatives were shown to be efficient in catalyzing the photopolymerization of various monomers, including epoxides and vinyl monomers, under UV and visible light. This suggests their use in material sciences and photopolymerization processes (Bulut et al., 2011).

  • Conformational/Electronic Responses : Zhang et al. (2015) investigated the conformational and electronic responses of N,N'-disubstituted-dihydrodibenzo[a,c]phenazines. Their findings provide insights into the photophysical behaviors of these compounds, potentially useful in the design of advanced optical materials (Zhang et al., 2015).

  • Tuning of Conformation and Color : A study by Zhang et al. (2018) demonstrated how the installation of ortho-methyl groups can tune the conformation and color of conjugated polyheterocyclic skeletons. This work offers potential applications in the field of organic electronics and materials science (Zhang et al., 2018).

  • Electrochromic Device Applications : Hacioglu et al. (2022) synthesized novel fluorinated dibenzo[a,c]phenazine derivatives for electrochromic device applications, demonstrating the compound's potential in the field of organic electronics (Hacioglu et al., 2022).

  • Vibration-Induced-Emission for Imaging : Dou et al. (2017) discussed the use of N,N'-disubstituted-dihydrodibenzo[a,c]phenazines in imaging amyloid β fibrils, a marker of neurological disorders like Alzheimer's disease. This application highlights its potential in biomedical imaging and diagnostics (Dou et al., 2017).

  • Electroluminescent Donor–Acceptors : Shaikh et al. (2017) developed novel donor–acceptor molecules based on dibenzo[a,c]phenazine, indicating their potential as hole-transporting materials in organic electronics (Shaikh et al., 2017).

Safety and Hazards

6,13-Dihydrodibenzo(b,i)phenazine is classified as very toxic to aquatic life (H400) according to the GHS classification . The precautionary statements associated with this compound are P273, P391, and P501 .

properties

IUPAC Name

2,13-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZBHKGNUIINBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145881
Record name 6,13-Dihydrodibenzo(b,i)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,13-Dihydrodibenzo(b,i)phenazine

CAS RN

10350-06-8
Record name 6,13-Dihydrodibenzo[b,i]phenazine
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Record name 6,13-Dihydrodibenzo(b,i)phenazine
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Record name NSC155177
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Record name 6,13-Dihydrodibenzo(b,i)phenazine
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Record name 6,13-dihydrodibenzo[b,i]phenazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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